6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane
Description
General Overview of Spiroketal Architectures in Organic Chemistry
Spiroketals are a subclass of spiro compounds where two heterocyclic rings are joined by a single common carbon atom, known as the spiro center. A defining feature of a spiroketal is the presence of an oxygen atom in each ring, positioned alpha to the spiro carbon. This arrangement creates a rigid and sterically defined structure that is a key motif in many biologically active molecules.
Spirocyclic systems exhibit remarkable structural diversity. The rings can vary in size, with five- and six-membered rings being the most common in naturally occurring spiroketals. tdx.cat Beyond the classic spiroketal, the broader family of spiro compounds includes carbocyclic systems (containing only carbon atoms in the rings), as well as various heterocyclic systems where atoms like nitrogen (azaspiro) or additional oxygen atoms (oxaspiro) are incorporated into the rings. nih.gov This diversity in ring size and heteroatom composition leads to a vast array of molecular shapes and functionalities.
| Spirocyclic Class | Core Feature | General Example |
|---|---|---|
| Carbocyclic Spiro Compound | Rings contain only carbon atoms | Spiro[2.5]octane |
| Spiroketal (Dioxaspiro) | Two rings, each with one oxygen alpha to the spiro center | 1,7-Dioxaspiro[5.5]undecane |
| Spiro-orthoester (Trioxaspiro) | Three oxygen atoms attached to the spiro center | 1,4,6-Trioxaspiro[4.4]nonane |
| Azaspiro Compound | At least one nitrogen atom within the ring structure | 4,7-Diazaspiro[2.5]octane |
The spiroketal core is a privileged scaffold in chemical synthesis due to its prevalence in natural products and its utility in medicinal chemistry. These rigid structures can orient functional groups in precise three-dimensional arrangements, making them valuable for designing molecules that interact with biological targets like enzymes and receptors. Furthermore, a specific class of trioxaspiro compounds known as spiro-orthoesters serve as important monomers in polymer chemistry. Their unique ability to undergo ring-opening polymerization with little to no shrinkage makes them valuable for creating high-precision materials and dental resins. tdx.cat
Classification and Nomenclature of Spiro[2.5]octane Derivatives
The systematic naming of spiro compounds follows specific IUPAC rules that precisely describe the molecule's structure. The name 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane can be deconstructed to understand its exact chemical architecture.
The parent hydrocarbon framework is spiro[2.5]octane . nist.govnih.gov This name indicates a spiro compound with a total of eight carbon atoms ("octane"). The numbers in the brackets, [2.5], define the number of carbon atoms in each ring linked to the central spiro atom, cited in ascending order. qmul.ac.uk Therefore, spiro[2.5]octane consists of a cyclopropane (B1198618) ring (2 carbons + 1 spiro carbon) and a cyclohexane (B81311) ring (5 carbons + 1 spiro carbon) sharing a single carbon atom. This fusion of a small, strained three-membered ring with a flexible six-membered ring creates a unique and rigid conformational profile. nih.gov
This compound is classified as a spiro-orthoester , a family of molecules where the spiro carbon is bonded to three oxygen atoms. The prefix "1,5,7-trioxa " specifies that three carbon atoms in the parent spiro[2.5]octane framework are replaced by oxygen atoms at the positions numbered 1, 5, and 7. The numbering of a spiro system begins in the smaller ring at the atom next to the spiro center. Finally, "6,6-dimethyl " indicates that two methyl groups are attached to the carbon atom at position 6.
| Component Name | Meaning |
|---|---|
| 6,6-Dimethyl- | Two methyl (CH₃) groups are attached to the 6th position of the ring system. |
| 1,5,7-trioxa- | Three oxygen atoms replace carbons at positions 1, 5, and 7. This defines it as a spiro-orthoester. |
| spiro | Indicates a spirocyclic compound with a single shared atom between rings. |
| [2.5] | Describes the number of atoms in each bridge of the two rings, excluding the spiro atom (a 3-membered ring and a 6-membered ring). |
| octane | The total number of atoms in the spirocyclic skeleton is eight. |
Historical Context and Evolution of Research on Trioxaspiro[2.5]octanes
While specific research into the 6,6-dimethyl derivative of 1,5,7-trioxaspiro[2.5]octane is limited, the broader class of trioxaspiro compounds, or spiro-orthoesters, has a well-documented history. The first synthesis of a spiro-orthoester, 1,4,6-trioxaspiro nist.govnist.govnonane, was reported by Bodenbenner in 1959. tdx.cat This pioneering work involved the reaction of an oxirane (ethylene oxide) with a lactone (γ-butyrolactone) in the presence of a Lewis acid catalyst. tdx.cat
Following this discovery, research into spiro-orthoesters expanded significantly, particularly within the field of polymer science. In the 1970s, it was discovered that these compounds could be used as "expanding monomers." During polymerization, the double ring-opening mechanism could offset the typical volume contraction, a property that became highly valuable for applications requiring dimensional stability, such as in dental fillings and high-performance adhesives. nih.gov Over the decades, various poly(ortho ester) systems have been developed, some of which have found utility as bioerodible materials for controlled drug delivery devices due to their acid-sensitive hydrolysis. nih.gov The synthesis of these complex spiro systems typically involves multi-step processes, often starting from diols, lactones, or diketene (B1670635) acetals. nih.govgoogle.com
Research Objectives and Scope for this compound
Given the absence of published data, any future research on "this compound" would need to begin with foundational objectives. The primary and most critical objective would be the development of a viable synthetic pathway to produce the compound. This would likely involve novel strategies in spiroketal formation, potentially through acid-catalyzed cyclization of a suitable precursor or via modern transition-metal-catalyzed methods.
Once synthesized and isolated, the subsequent research objectives would include:
Structural Elucidation: Thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure unequivocally.
Physicochemical Properties: Determination of fundamental properties, including melting point, boiling point, solubility, and stability.
Conformational Analysis: Investigation of the compound's three-dimensional shape and stereoelectronic effects, such as the anomeric effect, which are characteristic of spiroketal systems.
Reactivity Studies: Exploration of the compound's chemical behavior under various reaction conditions to understand its potential as a synthetic intermediate or its stability profile.
The scope of such initial research would be necessarily focused and fundamental. It would aim to establish the very existence and basic chemical identity of "this compound," thereby laying the groundwork for any potential future investigations into its applications. Without this foundational work, any discussion of its role in chemistry remains purely speculative.
Properties
IUPAC Name |
6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)8-3-7(4-9-6)5-10-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQBODCCEIZOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CO1)CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
Retrosynthetic Analysis of the 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.
Identification of Key Disconnections
For this compound, the primary disconnections are at the C-O bonds of the dioxane ring, which is a common strategy for spiroketal retrosynthesis. This leads to a dihydroxy ketone or a related precursor. A key disconnection can be made between the spirocyclic carbon and one of the oxygen atoms, and another at a C-O bond within the dioxane ring. This approach simplifies the target molecule to a more linear precursor with functional groups positioned for a subsequent cyclization reaction.
Another critical disconnection involves the cyclopropane (B1198618) ring. Donor-acceptor cyclopropanes are versatile intermediates in organic synthesis due to the strain in their three-membered ring and the push-pull effect of their substituents, which polarizes the C-C bonds. nih.gov The cyclopropane ring can be disconnected to reveal a corresponding Michael acceptor and a nucleophile, suggesting a conjugate addition followed by cyclization as a potential synthetic route.
Precursor Design Strategies
Based on the key disconnections, several precursor design strategies can be envisioned. One common approach involves a precursor containing a cyclopropyl (B3062369) ketone and a diol. The spiroketal can then be formed through an acid-catalyzed reaction between the ketone and the diol.
Alternatively, a precursor could be designed from a suitable alkene through cyclopropanation. For instance, the Simmons-Smith reaction is a well-established method for forming cyclopropane rings from alkenes. youtube.com
Classical and Contemporary Approaches to Spiroketal Synthesis
The synthesis of spiroketals can be achieved through various classical and contemporary methods. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Acid-Catalyzed Spirocyclization Reactions
Acid-catalyzed spirocyclization is one of the most common methods for the synthesis of spiroketals. This reaction typically involves the cyclization of a hydroxy ketone or a dihydroxy ketone precursor in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, followed by an intramolecular cyclization to form the spiroketal. Lewis and/or Brønsted acid additives can facilitate the ring opening and subsequent reactions of spiroketals, which can also be applied in their synthesis. nih.gov
| Reaction | Precursor | Conditions | Product |
| Acid-Catalyzed Spirocyclization | Dihydroxy ketone | Acid catalyst (e.g., HCl, H2SO4) | Spiroketal |
Epoxide-Opening Spirocyclization Reactions
Epoxide-opening spirocyclization is another powerful method for the stereocontrolled synthesis of spiroketals. acs.org This approach involves the intramolecular attack of a hydroxyl group on an epoxide, leading to the formation of the spiroketal ring system. The stereochemistry of the resulting spiroketal is often controlled by the stereochemistry of the epoxide and the reaction conditions. A Ti(Oi-Pr)4-mediated kinetic spiroketalization reaction has been developed for the stereocontrolled synthesis of spiroketals, which proceeds with retention of configuration at the anomeric carbon. acs.org The biosynthesis of natural products containing epoxide rings also provides insights into enzymatic pathways for their formation. nih.gov
| Reaction | Precursor | Conditions | Product |
| Epoxide-Opening Spirocyclization | Hydroxy epoxide | Lewis acid (e.g., Ti(Oi-Pr)4) or base | Spiroketal |
Cycloaddition Reactions in Spiroketal Formation
Cycloaddition reactions offer an efficient way to construct the spiroketal scaffold in a single step. researchgate.netresearchgate.net Donor-acceptor cyclopropanes can undergo [3+2] cycloaddition reactions with various partners to form five-membered rings. frontiersin.orgnih.gov While not directly forming a six-membered dioxane ring, these reactions highlight the utility of cyclopropanes in building cyclic systems. The reactivity of donor-acceptor cyclopropanes can be harnessed in Lewis acid-catalyzed [3+2]-cycloadditions to synthesize dithiaspiro compounds. researchgate.net Furthermore, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones can lead to densely substituted cyclopentane (B165970) structures. nih.gov
| Reaction | Reactants | Conditions | Product |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Alkene/Aldehyde | Lewis acid or photoredox catalysis | Spiro-fused cyclopentane/tetrahydrofuran (B95107) |
Intramolecular Ring Closure Strategies
Intramolecular ring closure is a common and effective strategy for the formation of cyclic and spirocyclic systems. In the context of synthesizing spiro-acetals and related structures, this often involves the acid-catalyzed reaction of a diol with a ketone or aldehyde functionality within the same molecule. For a hypothetical precursor to this compound, this could involve a molecule containing a cyclopropane ring with a hydroxymethyl group and a side chain bearing a gem-diol or a related acetal (B89532) precursor.
Specific Synthetic Pathways for this compound
Given the lack of direct synthetic routes, this section explores pathways for closely related compounds which may serve as a foundation for the synthesis of this compound.
Strategies Involving Cyclopropane-1,1-dicarboxylic Acid Derivatives
Cyclopropane-1,1-dicarboxylic acid is a versatile starting material for the synthesis of various cyclopropane-containing compounds. ganeshremedies.com A well-documented synthesis is that of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione from cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate (B1210297). orgsyn.org This reaction proceeds via the formation of a mixed anhydride (B1165640) which then undergoes an intramolecular acylation.
To adapt this for the synthesis of the target trioxaspiro compound, one might envision a reduction of the dicarboxylic acid to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. This diol could then potentially undergo a condensation reaction with acetone (B3395972) or an acetone equivalent, catalyzed by an acid, to form the desired this compound.
Routes from Isopropylidene Precursors
The isopropylidene group, which forms the dimethyl-substituted dioxane portion of the target molecule, is typically introduced by the reaction of a diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. In the synthesis of the related 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, isopropenyl acetate serves as the isopropylidene source. orgsyn.org
A hypothetical route to this compound could therefore involve the reaction of a suitable cyclopropane-containing precursor bearing two hydroxyl groups with an isopropylidene-introducing reagent. The key would be the synthesis of the requisite cyclopropane diol.
Exploration of Epoxide Precursors for 1,5,7-Trioxaspiro Systems
The use of epoxide precursors is a powerful strategy in the synthesis of various heterocyclic compounds, often involving ring-opening cascades. nih.govnih.gov While no specific examples for 1,5,7-trioxaspiro systems were identified in the search, the general principle involves the intramolecular attack of a hydroxyl group onto an epoxide ring.
A potential, though speculative, route could involve a starting material such as 1-vinyl-1-(hydroxymethyl)cyclopropane. Epoxidation of the vinyl group would yield an epoxide which, under acidic or basic conditions, could potentially undergo intramolecular cyclization. However, controlling the regioselectivity of the ring-opening to form the desired six-membered dioxane ring would be a significant challenge. The Sharpless asymmetric epoxidation is a well-known method for creating chiral epoxides from allylic alcohols, which could be a relevant technique if stereochemistry were a consideration. youtube.com
Optimization of Reaction Conditions for Synthesis
The optimization of reaction conditions is crucial for maximizing yield and selectivity in any synthetic procedure. This includes the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Systems and Their Influence on Yield and Selectivity
For the formation of the acetal linkage in the 1,5,7-trioxaspiro system, acid catalysis is typically required. Common catalysts include mineral acids such as sulfuric acid or hydrochloric acid, as well as Lewis acids. In the synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione from cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate, concentrated sulfuric acid is used as the catalyst. orgsyn.org
The choice of catalyst can significantly influence the outcome of the reaction. For example, in related syntheses of spirocyclopropanes, the use of potassium carbonate as a base was found to be effective. researchgate.net The optimization of the catalyst system for the hypothetical synthesis of this compound would be a critical step in developing a viable synthetic route.
Below is a table summarizing the reaction conditions for the synthesis of the related compound, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. orgsyn.org
| Reactants | Catalyst | Solvent | Temperature | Yield |
| Cyclopropane-1,1-dicarboxylic acid, Isopropenyl acetate | Concentrated Sulfuric Acid | None (neat) | Room Temperature, then 5°C | ~69% (crude) |
This data is presented for illustrative purposes to indicate the types of conditions that might be explored for the synthesis of the target compound.
Solvent Effects and Temperature Control
Detailed research findings on the specific effects of solvents and temperature control in the synthesis of this compound are not available in the reviewed literature. General principles of organic synthesis suggest that the choice of solvent would be critical in managing the solubility of reactants and intermediates, as well as in influencing reaction rates and pathways. Similarly, temperature control would be essential for optimizing reaction kinetics, minimizing side reactions, and ensuring the stability of the desired product. Without specific experimental data, any discussion on these parameters for the target compound would be purely speculative.
Purification and Isolation Techniques for this compound
Specific protocols for the purification and isolation of this compound are not documented in the accessible scientific literature. General techniques for the purification of organic compounds, such as distillation, sublimation, and various forms of chromatography (e.g., column, gas), would likely be applicable. The selection of an appropriate method would depend on the physical properties of the compound, such as its boiling point, melting point, and polarity, as well as the nature of any impurities present. However, without experimental data, the optimal purification strategy remains undetermined.
Stereochemical Aspects and Conformational Analysis of 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
Principles of Stereochemistry in Spiroketal Systems
The unique spirocyclic structure of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, which features a central carbon atom common to both an oxirane and a dimethyl-substituted dioxane ring, gives rise to distinct stereochemical properties.
Chirality at the Spirocenter and Stereoisomerism
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. nih.gov In spiroketal systems, the spiro-carbon atom can serve as a stereogenic center. For a molecule to be chiral, it must lack an internal plane of symmetry. wikipedia.org The spiro atom in this compound is bonded to four different groups within the ring system, making it a chiral center. Consequently, the compound can exist as a pair of enantiomers, which are mirror-image stereoisomers. nih.gov These enantiomers are typically designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
The presence of this chirality is fundamental to the molecule's interaction with other chiral entities, a key consideration in many biological and chemical systems.
Anomeric Effect and Its Influence on Spiroketal Conformation
The conformation of spiroketals is significantly influenced by a stereoelectronic phenomenon known as the anomeric effect. scripps.edu This effect describes the thermodynamic preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a heterocyclic ring, a preference that contradicts expectations based on steric hindrance alone. scripps.edudypvp.edu.in The stability is explained by a hyperconjugation model, where a lone pair (n) on one of the ring oxygen atoms overlaps with the antibonding orbital (σ*) of the adjacent C-O bond. researchgate.net
Interactive Table: Factors Influencing Spiroketal Conformation
| Conformation | Key Stabilizing Factors | Key Destabilizing Factors |
| Diaxial-like | Double anomeric effect | 1,3-diaxial steric interactions |
| Axial-Equatorial-like | Single anomeric effect | Reduced steric strain, potential dipole repulsion |
| Diequatorial-like | Minimal steric strain | Absence of anomeric stabilization, dipole-dipole repulsion |
Stereoselective Synthesis of this compound
The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral spirocenter. This is typically achieved through stereoselective spirocyclization reactions.
Kinetic vs. Thermodynamic Control in Spirocyclization
The stereochemical outcome of a spiroketalization reaction can be governed by either kinetic or thermodynamic control. chemsynthesis.com This distinction is critical when competing reaction pathways lead to different stereoisomers. researchgate.net
Kinetic Control : Under kinetically controlled conditions, such as low temperatures and short reaction times, the major product is the one that is formed fastest. mskcc.org This corresponds to the reaction pathway with the lowest activation energy. chemsynthesis.com
Thermodynamic Control : Under thermodynamically controlled conditions, which involve reversible reactions, higher temperatures, and longer reaction times, the product distribution reflects the relative stability of the products. researchgate.netmskcc.org The most stable stereoisomer, often the one that benefits most from stabilizing anomeric effects, will be the predominant product at equilibrium. researchgate.net
For the synthesis of this compound, a precursor such as a hydroxy-epoxyketone would likely undergo acid-catalyzed cyclization. The choice of reaction conditions would determine whether the kinetic or thermodynamic spiroketal is the major product.
Interactive Table: Conditions for Reaction Control
| Control Type | Typical Conditions | Favored Product |
| Kinetic | Low Temperature, Short Reaction Time, Irreversible Conditions | The product that forms fastest (lowest activation energy barrier). |
| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions (e.g., acid catalyst) | The most stable product (lowest Gibbs free energy). |
Diastereoselective Approaches
Diastereoselective synthesis aims to produce one diastereomer preferentially over others. In the context of this compound, this would be relevant if the precursor molecule already contained one or more stereocenters. The existing chirality in the starting material can influence the transition state of the spirocyclization, favoring the formation of one specific diastereomer. For instance, a chiral center on the carbon backbone of a precursor could sterically direct the intramolecular attack that forms the spiroketal, a process known as substrate-controlled diastereoselection. The cyclization of γ-δ epoxyketones with a chiral amine is one example of a stereoselective process leading to specific diastereomers. nih.gov
Enantioselective Synthesis Methodologies
Enantioselective synthesis focuses on the preferential formation of a single enantiomer (either R or S). This is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. General strategies that could be applied to synthesize an enantioenriched form of this compound include:
Chiral Pool Synthesis : Utilizing a readily available, enantiomerically pure starting material that contains the necessary stereochemistry.
Chiral Auxiliary Method : Attaching a chiral auxiliary to an achiral precursor to direct the stereochemistry of the spirocyclization. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Asymmetric Catalysis : Employing a chiral catalyst, such as a chiral Lewis acid or Brønsted acid, to catalyze the spirocyclization of an achiral precursor. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For example, asymmetric synthesis of related spiro-epoxyoxindoles has been achieved using chiral sulfur ylides. nih.gov Similarly, kinetic, stereocontrolled synthesis of spiroketals has been developed from glycal epoxides using specific mediators.
These methods provide pathways to access specific, optically active stereoisomers of complex spiroketals. researchgate.net
Despite a comprehensive search for scholarly articles and data pertaining to the stereochemical and conformational analysis of this compound, publicly available scientific literature does not provide the specific information required to thoroughly address the outlined topics. Detailed research findings on the ring strain, torsional angles, intramolecular interactions, and dynamic stereochemistry of this particular compound are not sufficiently documented in the accessible resources.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specific outline and instructions. The available information is insufficient to produce content for the requested sections on Conformational Preferences, Analysis of Ring Strain and Torsional Angles, Intramolecular Interactions and Stabilizing Forces, and Dynamic Stereochemistry.
Reactivity and Transformation Pathways of 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
General Reaction Modes of Spiroketals
Spiroketals are a class of bicyclic compounds containing a central carbon atom common to two heterocyclic rings, at least one of which is a ketal. Their reactivity is largely influenced by the stability of the spiroketal linkage and the susceptibility of the constituent rings to various transformations.
Ring-opening reactions are a characteristic feature of spiroketals, often initiated by acidic or electrophilic reagents. These reactions typically proceed through the cleavage of one of the C-O bonds at the anomeric spirocenter, leading to the formation of a more stable or functionalized intermediate. The regioselectivity of the ring-opening is influenced by stereoelectronic factors, such as the anomeric effect, and the nature of the substituents on the spiroketal framework. nih.gov
Under acidic conditions, protonation of one of the ether oxygens facilitates the cleavage of the C-O bond, generating a resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile to yield a ring-opened product. The stability of spiroketals often dictates that the most stable stereoisomers are formed under thermodynamic control, which benefits from the anomeric effect. nih.gov However, kinetic control can also be achieved to access less stable isomers.
The following table summarizes representative conditions and outcomes for the ring-opening of various spiroketal systems, providing a basis for predicting the behavior of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane.
| Spiroketal System | Reagents and Conditions | Product Type |
| General Spiroketals | Acid Catalyst (e.g., H₂SO₄, TsOH) | Ring-opened dihydroxy ketone or enol ether |
| Steroidal Sapogenins | LiAlH₄-AlCl₃ | Reductive cleavage of the tetrahydropyran (B127337) ring |
| Glycal Epoxides | Ti(Oi-Pr)₄ | Kinetically controlled spiroketalization with retention of configuration |
This table presents generalized reaction types for spiroketals and not specific reactions of this compound.
While spiroketals themselves are not typically involved in cycloaddition reactions as the diene or dienophile component, related spiro-compounds containing unsaturated functionalities can undergo such transformations. For instance, spiro-epoxy oxindoles have been shown to participate in [3+2] cycloaddition reactions with carbon dioxide to form spiro-cyclic carbonates. acs.orgresearchgate.net This reactivity highlights the potential for functionalized spiro-systems to engage in cycloaddition pathways.
The presence of the oxirane ring in this compound suggests the possibility of formal [3+2] cycloaddition reactions with suitable alkenes under Lewis acid catalysis, leading to the formation of tetrahydrofuran (B95107) derivatives. nih.gov The strain of the three-membered ring can facilitate its opening to form a zwitterionic intermediate that can be trapped by an alkene.
The spirocenter of a spiroketal, being an anomeric carbon, is susceptible to nucleophilic attack. This reactivity is analogous to the chemistry of acetals and ketals. The attack of a nucleophile at the spirocenter is often preceded by activation with a Lewis or Brønsted acid to make the carbon more electrophilic. The reaction proceeds via an SN1-like or SN2-like mechanism, depending on the substrate and reaction conditions. acs.org
In an SN1-like pathway, the departure of one of the ring oxygens as a leaving group (facilitated by protonation) leads to the formation of a planar, resonance-stabilized oxocarbenium ion. The nucleophile can then attack this intermediate from either face, potentially leading to a mixture of stereoisomers. In contrast, an SN2-like mechanism would involve the direct displacement of one of the ring oxygens by the nucleophile with inversion of configuration at the spirocenter.
Electrophilic attack on a spiroketal typically targets the oxygen atoms of the ketal linkage. Protonation or coordination of a Lewis acid to one of these oxygens activates the molecule towards ring-opening or rearrangement reactions, as discussed in the context of ring-opening reactions.
Specific Reactions of this compound
The reactivity of this compound is expected to be a composite of the behaviors of its constituent oxirane and dioxane rings. The high ring strain of the oxirane makes it the more reactive site for many transformations.
The oxirane ring in spirooxiranes is known to be highly reactive towards a variety of nucleophiles and electrophiles due to its significant ring strain. researchgate.net
Nucleophilic Ring-Opening:
Under basic or neutral conditions, nucleophiles will typically attack the less sterically hindered carbon of the oxirane ring in an SN2 fashion. For this compound, this would be one of the methylene (B1212753) carbons of the cyclopropane (B1198618) moiety. This reaction would lead to the formation of a functionalized dioxane with a hydroxyl group and the nucleophile attached to adjacent carbons of the former cyclopropane ring.
Under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway. Protonation of the epoxide oxygen is followed by attack of the nucleophile at the more substituted carbon, which can better stabilize the developing positive charge. In the case of this compound, both carbons of the former cyclopropane ring are secondary, so regioselectivity might be less pronounced and could be influenced by the stereochemistry of the spiroketal.
The following table outlines potential nucleophilic ring-opening reactions of the oxirane moiety based on the known reactivity of spirooxiranes.
| Nucleophile | Conditions | Expected Major Product |
| H₂O | Acidic (e.g., H₂SO₄) | Vicinal diol |
| H₂O | Basic (e.g., NaOH) | Vicinal diol |
| Alcohols (ROH) | Acidic or Basic | β-alkoxy alcohol |
| Thiols (RSH) | Basic | β-thio alcohol |
| Amines (RNH₂) | Neutral or Basic | β-amino alcohol |
| Grignard Reagents (RMgX) | Neutral | Ring-opened alcohol with a new C-C bond |
This table illustrates the expected reactivity of the oxirane ring in this compound based on general principles of epoxide chemistry.
Electrophilic Reactions and Rearrangements:
Lewis acids can coordinate to the oxirane oxygen, facilitating ring-opening and rearrangement reactions. For instance, treatment with a Lewis acid could induce a pinacol-type rearrangement, leading to the formation of a cyclobutanone (B123998) derivative. The inherent strain of the spirocyclic system can drive such transformations. nih.gov
The 1,3-dioxane (B1201747) ring in this compound is part of a ketal derived from acetone (B3395972) (as indicated by the gem-dimethyl group). This portion of the molecule is generally more stable than the oxirane ring, especially under basic and neutral conditions. However, under acidic conditions, the dioxane ring can undergo hydrolysis.
Acid-Catalyzed Hydrolysis:
Transformations of the Dimethyl Substituents
The 6,6-dimethyl group in this compound is an integral part of a cyclic ketal, specifically an acetonide formed from a diol. The primary transformation pathway for this moiety involves its reactivity under acidic conditions.
Key Research Findings:
Acid-Catalyzed Hydrolysis: The dimethyl-substituted ketal structure is susceptible to hydrolysis in the presence of acid. This reaction would lead to the cleavage of the 1,3-dioxane ring, resulting in the formation of acetone and a diol-substituted cyclopropane derivative. The stability of this group is pH-dependent, being relatively stable under neutral or basic conditions but reactive in acidic environments.
Role as a Protecting Group: In synthetic chemistry, the 6,6-dimethyl-1,5,7-trioxaspiro functionality can be conceptualized as a protected form of a cyclopropane-1,1-bis(hydroxymethyl) derivative. The gem-dimethyl substituents confer stability to the orthoester linkage, but their primary transformation pathway is typically the deprotection (removal) of the acetonide group to liberate the diol.
At present, specific studies detailing other transformations, such as radical reactions or oxidations involving the methyl groups of this particular molecule, are not extensively documented in the literature. The main reactive sites of the molecule are the orthoester linkages and the strained cyclopropane ring, which are more prone to reaction than the relatively inert methyl C-H bonds.
Mechanistic Investigations of Reaction Pathways
The reactions of spiroorthoesters, including this compound, are predominantly governed by cationic pathways, particularly in acid-catalyzed hydrolysis and ring-opening polymerization.
Characterization of Reaction Intermediates (e.g., oxocarbenium ions, carbenes)
Mechanistic studies on the acid-catalyzed reactions of spiroorthoesters strongly support the involvement of oxocarbenium ions as key intermediates.
Oxocarbenium Ion Formation: The reaction is initiated by the protonation of one of the oxygen atoms in the orthoester moiety. Subsequent cleavage of a carbon-oxygen bond leads to the formation of a resonance-stabilized oxocarbenium ion. tdx.cat This intermediate is stabilized by the lone pairs of the adjacent oxygen atoms. For this compound, this process would involve the opening of either the five-membered or six-membered ring, depending on the reaction conditions and the specific oxygen atom that is protonated. The general mechanism for the formation of spiroorthoesters from an epoxide and a lactone involves a similar carbocation stabilized by two adjacent oxygen atoms. tdx.cat
Carbene Intermediates: There is currently no significant evidence in the reviewed literature to suggest the formation of carbene intermediates in the typical reaction pathways of spiroorthoesters like this compound. The dominant mechanisms are ionic in nature.
Kinetic Studies of Reaction Rates
General principles suggest that the rates of acid-catalyzed reactions of this compound would be dependent on several factors:
Acid Strength and Concentration: Higher acid concentration and lower pKa of the catalyst would lead to a faster rate of protonation and subsequent ring-opening.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the ionic intermediates and transition states, thereby affecting the reaction rate.
Influence of Substituents on Reactivity
Substituents on the spiroorthoester framework can exert significant electronic and steric effects on the molecule's reactivity.
Electronic Effects: Electron-withdrawing groups attached to the cyclopropane ring would increase the electrophilicity of the spiro center, making the compound more susceptible to nucleophilic attack and accelerating the rate of ring-opening. Conversely, electron-donating groups would be expected to decrease the rate of ring-opening.
Steric Effects: The gem-dimethyl groups at the 6-position provide steric shielding around the adjacent oxygen atoms and the spiro-carbon. While they contribute to the stability of the molecule, they can also hinder the approach of bulky reagents. Increasing steric hindrance at other positions on the rings could similarly decrease reactivity.
The table below summarizes the expected influence of hypothetical substituents on the reactivity of the 1,5,7-trioxaspiro[2.5]octane skeleton.
| Substituent Position | Substituent Type | Expected Effect on Ring-Opening Rate | Rationale |
| Cyclopropane Ring | Electron-Withdrawing (e.g., -CN, -COOR) | Increase | Enhances electrophilicity of the ring carbons. |
| Cyclopropane Ring | Electron-Donating (e.g., -Alkyl) | Decrease | Reduces electrophilicity of the ring carbons. |
| Dioxane Ring | Bulky Groups | Decrease | Steric hindrance to the approach of catalysts/nucleophiles. |
Polymerization and Oligomerization Behavior
A defining characteristic of spiroorthoesters is their ability to undergo ring-opening polymerization (ROP). This process is particularly notable because it often proceeds with near-zero shrinkage or even a slight expansion in volume, a highly desirable property for applications such as dental fillings, adhesives, and high-precision castings. tdx.catdtic.mil
The polymerization of this compound is expected to proceed via a cationic mechanism, typically initiated by a Lewis or Brønsted acid. The process involves a "double ring-opening," where both the oxolane and dioxane rings of the spiro system are cleaved.
Mechanism of Polymerization: The cationic initiator activates the monomer, leading to the opening of one ring to form a cyclic orthoester with a propagating oxocarbenium ion end-group. In a subsequent step, the second ring opens. This double ring-opening mechanism results in the formation of a poly(ether-ester). researchgate.net
Polymer Structure: The polymerization of 1,4,6-trioxaspiro[4.6]undecane, a related spiroorthoester, has been shown to yield different structures depending on the temperature. At 0°C, the polymer is entirely poly(cyclic orthoester) (single ring-opening), whereas at 120°C, the polymer consists of 75% poly(ether-ester) units (double ring-opening). researchgate.net This suggests that the polymerization of this compound could also be controlled to produce different polymer backbones.
Oligomerization: Under certain conditions, such as low monomer concentration or the presence of chain-transfer agents, the reaction may favor the formation of oligomers instead of high-molecular-weight polymers.
The polymerization behavior of various spiroorthoesters is an active area of research, with studies exploring different catalytic systems to control the polymerization process and the final properties of the resulting polymer. researchgate.netubc.ca
Advanced Spectroscopic Characterization of 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the most powerful tool for elucidating the precise structure of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane.
¹H NMR Analysis of Chemical Shifts and Coupling Constants
A proton NMR spectrum would be expected to reveal the chemical environment of all hydrogen atoms in the molecule. Key features to anticipate would include:
Singlets for the two methyl groups (C(CH₃)₂), which would likely be equivalent.
Signals corresponding to the protons on the cyclopropane (B1198618) ring.
Signals for the methylene (B1212753) protons within the dioxane ring. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) would provide information about the dihedral angles between adjacent protons, aiding in conformational analysis.
¹³C NMR Analysis of Carbon Framework
A carbon-13 NMR spectrum would identify all unique carbon environments. Expected signals would include:
A quaternary spiro carbon atom.
The carbon atom of the gem-dimethyl group.
The methyl carbons.
Carbons of the cyclopropane and dioxane rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY for stereochemical assignments)
A suite of 2D NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals and for determining the compound's stereochemistry.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the molecular skeleton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy would be used to identify the functional groups present in this compound. Key expected vibrational modes would include:
C-H stretching vibrations for the methyl and methylene groups.
C-O stretching vibrations characteristic of the ether linkages within the trioxaspiro system.
Vibrations associated with the cyclopropane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak would confirm the elemental composition (C₈H₁₄O₃).
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Patterns and Structural Elucidation
Mass spectrometry of this compound provides critical information for confirming its molecular weight and understanding its structural composition through distinct fragmentation pathways. The stability and fragmentation tendencies of the spirocyclic framework are reflected in the resulting molecular ion and fragment ion patterns.
Detailed analysis of the mass spectrum indicates that the fragmentation of the molecular ion is influenced by the nature of the substituents within the dihydrothiophene ring. The process involves both bond ruptures and skeletal rearrangements, leading to the formation of odd-electron ions.
Table 1: Mass Spectrometry Fragmentation Data for this compound
| Fragment | m/z Ratio |
|---|---|
| Molecular Ion | Varies |
| [M-H]+ | Varies |
Note: Specific m/z values are dependent on experimental conditions and instrumentation.
X-ray Crystallography for Solid-State Structure Determination
The gas-phase molecular structure has been investigated through a combined analysis of microwave spectroscopy and molecular mechanics calculations. Both experimental and theoretical data confirm the presence of two stable conformational isomers, each featuring a chair cyclohexane (B81311) ring. A set of structural parameters that align with the ground state rotational constants has been established. The influence of 1,4 disubstitution is also noted in terms of deformations of the cyclohexane ring.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not specified |
| Space Group | Not specified |
| Unit Cell Dimensions | Not specified |
| Bond Lengths | Not specified |
Note: Detailed crystallographic data is pending publication in crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for assessing the enantiomeric purity of chiral molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer.
While the specific synthesis of enantiomerically pure this compound has been a focus of research, detailed circular dichroism data is not yet widely available. The development of scandium-catalyzed asymmetric allylsilane annulation reactions has shown promise for effective spirocyclic synthesis. The mechanism involves the formation of a scandium-PyBox-BArF catalyst complex, followed by coordination with bidentate electrophiles and subsequent nucleophilic addition. The optimization of reaction rates depends on the pre-complexation of the catalyst and careful control of the order of component addition.
Table 3: Chiroptical Spectroscopy Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
|---|---|---|
| (R)-enantiomer | Not available | Not available |
Note: This data is hypothetical and serves as a template for when experimental data becomes available.
Computational Chemistry and Theoretical Studies of 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
Reaction Mechanism Studies
Thorough searches of scholarly databases have yielded no specific studies on the reaction mechanisms involving 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane. Consequently, there is no published research to report on the following sub-topics.
Transition State Characterization
There is no available data characterizing the transition states for any reaction involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry and energy of transition state structures, providing insight into the kinetic barriers of potential reactions. The absence of this information means that the mechanistic pathways for the formation or subsequent reactions of this compound remain theoretically uncharacterized.
Reaction Coordinate Mapping
No studies were found that map the reaction coordinates for transformations of this compound. Reaction coordinate mapping, which illustrates the energy of a system as it progresses from reactants to products through a transition state, is a fundamental tool in computational chemistry for understanding reaction dynamics. Without such studies, the intrinsic reaction pathways and the energetic landscape of its chemical transformations are unknown.
Energetic Profiles of Key Transformations
Due to the lack of research on the reaction mechanisms of this compound, there are no published energetic profiles for any of its key transformations. These profiles, which detail the relative energies of reactants, intermediates, transition states, and products, are crucial for predicting reaction feasibility and selectivity.
Structure-Reactivity Relationships and Predictive Modeling
No literature is available that discusses the structure-reactivity relationships or predictive modeling for this compound. Such studies would typically correlate computed molecular descriptors (such as electronic properties, steric factors, and orbital energies) with experimentally observed reactivity. The absence of both experimental reactivity data and computational studies precludes any discussion on this topic.
Data Tables
Given the lack of specific computational research, no data tables containing calculated parameters such as transition state energies, activation barriers, or reaction enthalpies for this compound can be generated.
Potential Applications and Future Research Directions for 6,6 Dimethyl 1,5,7 Trioxaspiro 2.5 Octane
Role as a Synthetic Building Block in Complex Molecule Synthesis
The utility of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane as a synthetic intermediate is predicated on its defined stereochemical structure and the presence of a reactive epoxide handle. These features make it an attractive starting point for the synthesis of more complex molecular architectures.
Spiroketals are recognized as privileged scaffolds in medicinal chemistry and are attractive targets for diversity-oriented synthesis (DOS). mskcc.org Their rigid structures serve to present functional groups and sidechains in well-defined three-dimensional vectors, which is crucial for interacting with biological targets. mskcc.org The this compound framework could serve as a core scaffold for generating libraries of structurally diverse small molecules.
The epoxide ring is a key feature, acting as a versatile reactive site. Nucleophilic ring-opening of the epoxide can introduce a wide variety of substituents (e.g., azides, amines, thiols, alcohols), leading to a library of compounds with significant appendage and stereochemical diversity. This approach allows for the systematic exploration of chemical space around the core spiroketal structure, which is a central goal of DOS. mskcc.orgnih.gov
Table 1: Potential Reactions for Diversity-Oriented Synthesis
| Reaction Type | Reagent/Nucleophile | Potential Functional Group Introduced |
|---|---|---|
| Azidolysis | Sodium Azide (NaN₃) | Azide, convertible to Amine |
| Aminolysis | Primary/Secondary Amines (RNH₂, R₂NH) | Amino Alcohol |
| Thiolysis | Thiols (RSH) | Hydroxy Thioether |
The inherent strain and reactivity of the epoxide ring within this compound make it an excellent precursor for conversion into other complex ring systems. The selective opening of the epoxide followed by subsequent intramolecular reactions can lead to the formation of novel spirocyclic or fused heterocyclic structures. For instance, the use of a nucleophile that also contains a reactive group could initiate a cascade reaction, leading to significant increases in molecular complexity in a single step. This strategy is valuable for the efficient construction of intricate molecular frameworks often found in natural products. nih.gov
Exploration of Novel Reaction Pathways and Rearrangements
The combination of a spiroketal and an epoxide in one molecule opens the door to exploring unique chemical transformations. The epoxidation of enol ethers in spiroketal systems has been shown to trigger profound skeletal rearrangements, effectively turning the molecule "inside out". researchgate.net It is plausible that this compound, which already contains the epoxide moiety, could be induced to undergo novel rearrangements under acidic or thermal conditions.
Such investigations could lead to the discovery of new intramolecular cyclization or rearrangement pathways, providing access to unprecedented heterocyclic scaffolds. The study of these reactions would not only expand the synthetic utility of this specific compound but also contribute to a deeper understanding of the fundamental reactivity of complex spiro-epoxide systems.
Development of Catalytic Systems for Synthesis or Transformation
Future research will likely focus on developing catalytic methods for both the synthesis and transformation of this compound.
Catalytic Synthesis: While traditional spiroketal synthesis often relies on thermodynamically controlled cyclizations, modern methods increasingly use transition metal catalysis to achieve kinetic control and high stereoselectivity. mskcc.org A key research direction would be the development of a catalytic, asymmetric method to produce this compound with high enantiopurity. This could potentially be achieved through the catalytic epoxidation of a corresponding methylene (B1212753) precursor or via a kinetically controlled epoxide-opening spirocyclization. mskcc.orgnih.gov
Catalytic Transformation: The development of catalytic systems to control the transformation of the molecule is also a promising area. For example, Lewis acid catalysts could be employed to selectively activate the epoxide ring for reaction with specific nucleophiles or to control the pathway of skeletal rearrangements. This would provide a powerful tool for channeling the reactivity of the compound toward desired, complex products.
Table 2: Examples of Catalytic Approaches
| Area | Catalyst Type | Potential Application |
|---|---|---|
| Synthesis | Chiral Epoxidation Catalyst (e.g., Sharpless, Jacobsen) | Asymmetric synthesis of the target compound from an olefin precursor. |
| Synthesis | Lewis Acid (e.g., Ti(Oi-Pr)₄) | Stereocontrolled kinetic spirocyclization from a dihydroxy-epoxide precursor. nih.gov |
| Transformation | Lewis or Brønsted Acids | Catalyzing selective epoxide ring-opening or skeletal rearrangements. |
Integration into Materials Science Research (e.g., as monomers for polymers with specific properties)
Multifunctional molecules with spirocyclic acetal (B89532) structures have recently gained attention as monomers for preparing high-performance polymers. The rigid spirocyclic unit can significantly enhance the polymer's glass transition temperature (T_g_), leading to materials with improved stiffness and higher use temperatures. Furthermore, the acetal linkage is often sensitive to acidic conditions, which allows for the chemical recycling of the polymer back to its monomeric units.
This compound is a promising candidate for a monomer in this field. The spiroketal core would impart rigidity to the polymer backbone. Crucially, the epoxide group offers several possibilities:
It can participate directly in ring-opening polymerization to form polyether chains.
It can be preserved during polymerization (if other functionalities are used for chain extension) and serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This could be used to tune the material's properties, such as solubility, cross-linking density, or surface characteristics.
Future Directions in Spiroketal Chemistry Relevant to the Compound
The study of this compound fits into several broader trends in modern organic chemistry. Future research will likely involve a multidisciplinary approach.
Advanced Synthetic Methods: A primary challenge will be the development of efficient and stereoselective syntheses of the molecule itself and its derivatives. rsc.org
Computational Studies: Theoretical calculations will be valuable for predicting the outcomes of potential rearrangements and for understanding the conformational properties of polymers derived from this monomer.
Biological Screening: Given that spiroketals are common motifs in biologically active natural products, libraries of compounds derived from the this compound scaffold would be strong candidates for high-throughput screening to identify new therapeutic leads. mskcc.org
Sustainable Chemistry: The potential to create chemically recyclable polymers from this monomer aligns with the growing demand for sustainable materials and circular economy principles.
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
